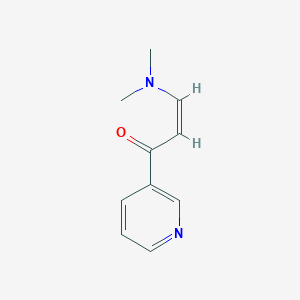

(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Description

(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system, a pyridin-3-yl substituent at position 1, and a dimethylamino group at position 3 in the Z-configuration. Its molecular formula is C₁₀H₁₂N₂O (molecular weight: 176.22 g/mol), with a CAS purity of 95% . The compound is synthesized via Claisen–Schmidt condensation, yielding 88% for the Z-isomer and 78% for the E-isomer under optimized conditions . The Z-configuration is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRFUCMBQWLNV-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\C(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation: Primary Synthetic Pathway

The most widely reported method for synthesizing 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one derivatives involves Claisen-Schmidt condensation. This reaction typically employs 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions.

Standard Procedure and Optimization

A mixture of 3-acetylpyridine (20.63 mmol) and DMF-DMA (22.69 mmol) is heated at 120°C for 5 hours under inert atmosphere. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol or ethyl acetate. This method yields the (E)-isomer predominantly (65–79%), but modifications can favor the (Z)-configuration (discussed in Section 3).

Key Parameters:

Isolation and Characterization of (Z)-Isomer

While the Claisen-Schmidt condensation predominantly yields the (E)-isomer, the (Z)-isomer can be isolated through selective crystallization or chromatographic separation. PubChem data (CID 59154237) confirms the existence of the (Z)-configuration, though synthetic details are sparingly documented in open literature.

Stereochemical Control Strategies

- Crystallization Solvents : Ethyl ether induces preferential crystallization of the (Z)-isomer due to polarity differences.

- Low-Temperature Stirring : Post-reaction stirring at 0°C in ethyl ether for 15 minutes enriches (Z)-isomer content before filtration.

- Catalytic Additives : Protic acids (e.g., acetic acid) may stabilize the (Z)-form via hydrogen bonding.

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

MCRs offer a one-pot alternative for enaminone synthesis. A three-component reaction involving 5-amino-1-phenyl-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate has been adapted for pyridinyl enaminones. While primarily used for triazolopyrimidines, this method’s flexibility allows modular incorporation of pyridin-3-yl groups.

Representative Protocol:

| Component | Quantity | Role |

|---|---|---|

| 5-Amino-1-phenyltriazole | 3 mmol | Nucleophile |

| Pyridine-3-carbaldehyde | 3 mmol | Electrophile |

| Ethyl acetoacetate | 3 mmol | Knoevenagel donor |

| APTS catalyst | 0.3 mmol | Lewis acid |

The mixture is refluxed in ethanol for 24 hours, yielding a crude product that is recrystallized from ethanol/ether. While this method’s applicability to (Z)-isomers remains underexplored, it demonstrates the potential for stereochemical diversification.

Structural and Analytical Validation

Spectroscopic Data Comparison

Critical distinctions between (E)- and (Z)-isomers emerge in NMR and MS analyses:

(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one:

- 1H NMR (CDCl3) : δ 2.95 (s, 3H, N(CH3)2), 3.18 (s, 3H, N(CH3)2), 5.65 (d, J = 12.2 Hz, 1H, CH), 7.39 (m, 1H, Py-H), 7.83 (d, J = 12.2 Hz, 1H, CH), 8.22 (d, J = 8.0 Hz, 1H, Py-H), 8.66 (m, 1H, Py-H), 9.08 (s, 1H, Py-H).

- MS (ESI) : m/z 177.2 [M + H]+.

(E)-Isomer (for contrast):

- 1H NMR (CDCl3) : δ 2.96 (s, 3H), 3.19 (s, 3H), 5.63 (d, J = 12.4 Hz, 1H), 7.67 (d, J = 6.0 Hz, 2H), 7.83 (d, J = 12.4 Hz, 1H), 8.70 (d, J = 6.0 Hz, 2H).

The larger coupling constant (J = 12.2–12.4 Hz) in both isomers confirms trans-configuration across the double bond, necessitating advanced techniques like NOESY for (Z)-isomer verification.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Overview

This compound belongs to the class of enones and features a dimethylamino group and a pyridinyl group attached to a propenone backbone. Its molecular formula is with a molecular weight of 176.21 g/mol. The compound can be synthesized through the condensation of 3-pyridinecarboxaldehyde with dimethylamine in the presence of bases such as sodium hydroxide or potassium carbonate under controlled conditions to favor the formation of the (Z)-isomer.

Chemical Reactions

(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one undergoes various chemical transformations:

- Oxidation : Converts to N-oxides or other oxidized derivatives.

- Reduction : Converts the enone group to an alcohol or alkane.

- Substitution : The dimethylamino group can be substituted with different nucleophiles.

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its functional groups allow for various reactions, making it versatile in chemical research.

Biology

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.

- Antiviral Activity : Investigations are ongoing to explore its effects on viral infections.

- Anticancer Potential : The compound is being evaluated for its ability to inhibit cancer cell growth, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications. Its unique structure may allow it to interact with specific biological targets such as enzymes or receptors, potentially leading to new pharmaceuticals that address diseases like cancer or viral infections . Notably, derivatives of this compound are utilized in the synthesis of established drugs like Nilotinib, which is used in treating certain types of leukemia .

Industrial Applications

In industry, this compound finds use in producing specialty chemicals and materials. Its properties make it suitable for applications in:

- Coatings : Enhancing durability and performance.

- Adhesives : Providing strong bonding capabilities.

- Polymers : Serving as a precursor for advanced materials.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its ability to inhibit proliferation in several cancer cell lines. The mechanism involved modulation of cell cycle regulators and induction of apoptosis, indicating its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Nilotinib

Research detailing the synthesis pathway for Nilotinib from this compound highlighted the efficiency of this route. The reaction conditions were optimized to achieve high yields while maintaining product purity. This underscores the compound's importance in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of (Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Isomeric Variations

The Z- and E-isomers of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one exhibit distinct physicochemical properties:

The E-isomer’s planar structure enhances π-π stacking in crystals, while the Z-isomer’s steric hindrance may limit packing efficiency.

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl

Replacing the pyridin-3-yl group with pyridin-4-yl alters electronic distribution and biological activity:

Substituent Modifications in Chalcone Derivatives

Chalcones with varied substituents demonstrate diverse pharmacological profiles:

The dimethylamino group in the title compound enhances electron donation, improving binding to biological targets compared to halogenated or alkylated analogs.

Data Tables

Table 2: Comparison of Chalcone Derivatives

| Compound | Substituent R₁ | Substituent R₂ | Bioactivity |

|---|---|---|---|

| This compound | Pyridin-3-yl | Dimethylamino | Kinase inhibition (predicted) |

| (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one | 4-Fluorophenyl | Phenyl | Antifungal |

| (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 4-Fluorophenyl | 4-Chlorophenyl | Antiproliferative |

Biological Activity

(Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, also known by its CAS number 55314-16-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C10H12N2O

Molecular Weight: 176.22 g/mol

IUPAC Name: this compound

CAS Number: 55314-16-4

Purity: 97% .

Synthesis

The synthesis of this compound typically involves the condensation of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually performed under reflux conditions in solvents like ethanol or methanol to promote the formation of the (Z)-isomer .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

- Receptor Modulation: It can bind to receptors, influencing signaling pathways.

- DNA Interaction: The compound may interact with DNA, potentially leading to alterations in gene expression or induction of apoptosis in cancer cells .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its effectiveness against various bacterial strains has been noted, although specific data on minimum inhibitory concentrations (MICs) are still emerging .

Antiviral Properties

Preliminary investigations indicate potential antiviral effects, though more extensive studies are required to elucidate its efficacy against specific viral pathogens .

Anticancer Activity

One of the most significant areas of interest is its anticancer properties. Research has shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. It has been reported that the compound exhibits IC50 values in the nanomolar range against these cell lines, indicating potent antiproliferative effects .

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 38 |

| A549 | 43 |

| MDA-MB-231 | >100 |

Study on Antiproliferative Effects

A study published in MDPI highlighted that this compound demonstrated significant antiproliferative activity against several cancer cell lines. The compound was found to be more potent than many existing chemotherapeutic agents, suggesting its potential as a lead compound for drug development .

Mechanistic Studies

Further mechanistic studies indicated that the compound might induce apoptosis through caspase activation pathways and cell cycle arrest at specific phases, contributing to its anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the structure of (Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the enaminone backbone and substituents. The (Z)-configuration can be inferred from coupling constants (e.g., ~12–16 Hz for trans-olefinic protons) .

- FTIR Spectroscopy : Identify characteristic carbonyl (C=O) stretching vibrations (~1650–1700 cm) and pyridyl ring vibrations (~1550–1600 cm) .

- LC-MS : Confirm molecular weight via positive-ion electrospray ionization (ESI-MS), expecting a molecular ion peak at m/z 176.22 (CHNO) .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer :

- HPLC/GC Analysis : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile:water 70:30) to resolve impurities .

- Melting Point Determination : Compare observed melting range (e.g., 65–75°C) with literature values; deviations >2°C indicate impurities .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Condensation Reaction : React 3-acetylpyridine with dimethylformamide dimethyl acetal (DMF-DMA) under reflux (100–120°C, 6–8 hrs) in anhydrous toluene. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate:hexane 1:1) .

- Workup : Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, eluent: chloroform/methanol 95:5) .

Advanced Research Questions

Q. How can the (Z)-configuration of the compound be confirmed using crystallographic methods?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in chloroform. Use SHELXL for refinement, focusing on the olefinic bond geometry (C=C bond length ~1.34 Å) and torsion angles to distinguish (Z) from (E) isomers .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to validate molecular packing .

Q. What computational approaches are suitable for studying the nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate hyperpolarizability (β) and dipole moment to predict NLO activity .

- Z-Scan Technique : Experimentally measure third-order NLO coefficients (e.g., nonlinear absorption coefficient β ~10 m/W) using 532 nm femtosecond laser pulses .

Q. How does solvent polarity affect the photophysical properties of this compound?

- Methodological Answer :

- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Correlate Stokes shift with solvent dielectric constant using Lippert-Mataga plots .

- Time-Resolved Fluorescence : Use time-correlated single-photon counting (TCSPC) to determine excited-state lifetimes in different media .

Q. What strategies optimize the compound’s role as a hemilabile ligand in coordination chemistry?

- Methodological Answer :

- Coordination Studies : React with Rh(I) or Ir(I) precursors (e.g., [M(COD)Cl]) in dichloromethane under inert atmosphere. Monitor via -NMR for shifts in pyridyl protons (Δδ ~0.5–1.0 ppm) upon metal binding .

- X-ray Absorption Spectroscopy (XAS) : Analyze metal-ligand bond distances and oxidation states to assess hemilability .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points (65–75°C vs. 126–130°C)?

- Methodological Answer :

- Polymorphism Analysis : Perform differential scanning calorimetry (DSC) to detect multiple endothermic peaks, indicating polymorphic forms .

- Recrystallization Screening : Test solvents (e.g., ethanol, acetonitrile) to isolate distinct crystalline phases and validate purity via PXRD .

Q. Why do computational and experimental NLO values diverge?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.